An In-depth Technical Guide to (2E)-2-hydroxyimino-1-phenylpropan-1-one (α-Isonitrosopropiophenone)
An In-depth Technical Guide to (2E)-2-hydroxyimino-1-phenylpropan-1-one (α-Isonitrosopropiophenone)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of (2E)-2-hydroxyimino-1-phenylpropan-1-one, a versatile organic compound also known as α-isonitrosopropiophenone. The document details its nomenclature, structural information, and key physicochemical properties in a structured tabular format. Detailed experimental protocols for its synthesis are provided, along with its known applications, particularly its role as a crucial reagent in colorimetric assays for the determination of urea (B33335), which is pivotal in studying enzyme kinetics of arginase. This guide also includes visualizations of the synthetic workflow and its application in the arginase activity assay to facilitate a deeper understanding of its practical utility in research and development.
Chemical Identity and Physical Properties
(2E)-2-hydroxyimino-1-phenylpropan-1-one is a white to light yellow crystalline solid. It is an α-oximino ketone with the E-configuration at the C=N double bond.
| Identifier | Value | Reference |
| IUPAC Name | (2E)-2-(hydroxyimino)-1-phenylpropan-1-one | |
| Synonyms | α-Isonitrosopropiophenone, 1-Phenyl-1,2-propanedione-2-oxime | [1] |
| CAS Number | 119-51-7 | [1] |
| Molecular Formula | C₉H₉NO₂ | [1] |
| Molecular Weight | 163.17 g/mol | [1] |
| Appearance | White to light yellow crystalline solid | |
| Melting Point | 112-115 °C | |
| Boiling Point | 292.5 °C at 760 mmHg | |
| Solubility | Soluble in ethanol (B145695) and ether; insoluble in water. | [2] |
| InChI Key | YPINLRNGSGGJJT-JXMROGBWSA-N | |
| SMILES | C\C(=N/O)C(=O)c1ccccc1 |
Spectroscopic Data
| Spectroscopic Data | Description |
| ¹H NMR | Data not available in searched resources. Expected signals would include aromatic protons (phenyl group), a methyl group singlet or doublet, and a hydroxyl proton. |
| ¹³C NMR | Data not available in searched resources. Expected signals would include aromatic carbons, a carbonyl carbon, a carbon from the C=NOH group, and a methyl carbon. |
| Infrared (IR) | Characteristic peaks are expected for the O-H stretch of the oxime, C=O stretch of the ketone, C=N stretch of the oxime, and aromatic C-H and C=C stretches. |
| Mass Spectrometry (MS) | The mass spectrum would show the molecular ion peak (M+) corresponding to the molecular weight of the compound. |
Synthesis of (2E)-2-hydroxyimino-1-phenylpropan-1-one
The most common and reliable method for the synthesis of α-isonitrosopropiophenone is the nitrosation of propiophenone (B1677668) using an alkyl nitrite (B80452) in the presence of an acid catalyst. The following protocol is adapted from Organic Syntheses.
Experimental Protocol: Synthesis from Propiophenone
Materials:
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Propiophenone
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Ethyl ether
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Sodium nitrite (95%)
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Methyl alcohol
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Concentrated sulfuric acid
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Concentrated hydrochloric acid
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10% Sodium hydroxide (B78521) solution
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Ice
Equipment:
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Three-necked round-bottom flask
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Stirrer
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Dropping funnel
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Gas inlet tube
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Apparatus for steam distillation (optional, for purification of starting material)
Procedure:
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Preparation of the Reaction Mixture: In a 3-liter, three-necked, round-bottomed flask, dissolve 469 g (3.5 moles) of propiophenone in 2.3 liters of ordinary ethyl ether.
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Preparation of Methyl Nitrite: In a separate flask, prepare a mixture of 290 g (4 moles) of 95% sodium nitrite, 180 cc (4.5 moles) of methyl alcohol, and 170 cc of water. In a dropping funnel, place 455 cc of cold dilute sulfuric acid (prepared by adding one volume of concentrated acid to two volumes of water).
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Nitrosation Reaction: Start the stirrer in the propiophenone solution and introduce dry hydrogen chloride gas at a moderate rate. Slowly add the sulfuric acid from the dropping funnel to the sodium nitrite mixture. The gaseous methyl nitrite generated is passed into the ethereal solution of propiophenone. The reaction mixture will turn a brown-red color, and the ether will begin to reflux gently. Adjust the rate of methyl nitrite addition to maintain a gentle reflux.
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Reaction Completion and Work-up: After the addition is complete, allow the reaction mixture to stand for several hours, preferably overnight.
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Extraction: Extract the ethereal solution repeatedly with 500 cc portions of 10% sodium hydroxide solution until the alkaline extracting medium remains practically colorless.
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Precipitation: Pour the combined alkaline extracts slowly with stirring into a mixture of 700–750 cc of concentrated hydrochloric acid and about 1 kg of ice.
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Isolation and Drying: The crystals of isonitrosopropiophenone that precipitate are collected by suction filtration and dried. The crude product can be recrystallized from toluene to yield snow-white crystals.
Synthesis Workflow
Caption: Synthesis workflow of (2E)-2-hydroxyimino-1-phenylpropan-1-one.
Applications in Research
(2E)-2-hydroxyimino-1-phenylpropan-1-one is a valuable reagent in both synthetic organic chemistry and biochemical assays.
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Synthetic Intermediate: It serves as a precursor in the synthesis of various heterocyclic compounds and as a reactant in Sonogashira coupling reactions and Beckmann rearrangements.[1][3]
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Colorimetric Determination of Urea: A significant application is its use in the colorimetric quantification of urea. This is particularly important in arginase activity assays, where the enzyme hydrolyzes L-arginine to produce L-ornithine and urea.
Experimental Protocol: Arginase Activity Assay
This protocol describes the use of (2E)-2-hydroxyimino-1-phenylpropan-1-one for the colorimetric determination of urea produced by arginase.
Materials:
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Sample containing arginase (e.g., cell lysate, serum)
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Arginase activation buffer (e.g., Tris-HCl with MnCl₂)
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L-arginine solution (substrate)
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Acidic stop solution (e.g., H₂SO₄:H₃PO₄:H₂O mixture)
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α-Isonitrosopropiophenone solution (e.g., 9% in ethanol)
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Urea standards
Equipment:
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Microplate reader
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Incubator or water bath
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Centrifuge
Procedure:
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Enzyme Activation: Incubate the sample containing arginase with the activation buffer (containing Mn²⁺) to ensure the enzyme is in its active state.
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Enzymatic Reaction: Initiate the reaction by adding the L-arginine substrate to the activated enzyme solution. Incubate at 37°C for a defined period (e.g., 1 hour).
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Reaction Termination: Stop the enzymatic reaction by adding the acidic stop solution.
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Color Development: Add the α-isonitrosopropiophenone solution to the reaction mixture. Heat the mixture (e.g., at 95-100°C) for a specific time to allow for the color-forming reaction between urea and α-isonitrosopropiophenone to occur.
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Measurement: After cooling, measure the absorbance of the resulting colored product using a microplate reader at the appropriate wavelength (typically around 540-550 nm).
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Quantification: Determine the concentration of urea produced by comparing the absorbance values of the samples to a standard curve generated using known concentrations of urea.
Arginase Assay Workflow
Caption: Workflow for the colorimetric arginase activity assay.
Safety and Handling
(2E)-2-hydroxyimino-1-phenylpropan-1-one should be handled with care in a laboratory setting. It is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat. The compound is a combustible solid and should be stored in a cool, dry place away from ignition sources.
Conclusion
(2E)-2-hydroxyimino-1-phenylpropan-1-one is a well-characterized compound with significant utility in organic synthesis and biochemical analysis. Its straightforward synthesis and its crucial role as a colorimetric reagent for urea quantification make it an indispensable tool for researchers, particularly in the study of enzymes like arginase. This guide provides the essential technical information required for its effective and safe use in a research environment. Further research to fully elucidate its NMR spectral properties would be beneficial to the scientific community.
